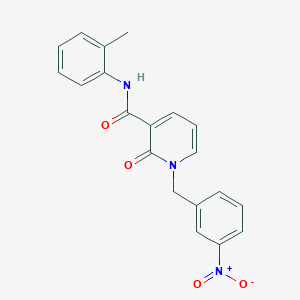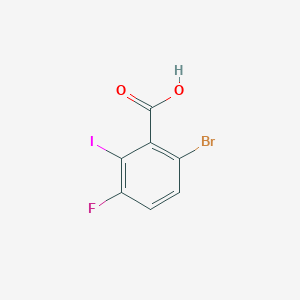![molecular formula C30H35N3O5S2 B2969650 ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449783-23-7](/img/structure/B2969650.png)
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C30H35N3O5S2 and its molecular weight is 581.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Compounds with complex structures similar to ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate have been synthesized and explored for their biological activities. For instance, derivatives of tetrahydroisoquinolines and tetrahydrothieno[3,2-c]pyridines have been synthesized through multicomponent reactions involving dihydro analogues with acetonitrile and benzyne, showing relevance to alkaloids of the isoquinoline family (Guranova et al., 2017). These compounds are of interest due to their structural similarity to natural alkaloids, which have a range of pharmacological activities.
Chemical Synthesis and Methodology
The chemical synthesis of related compounds often involves innovative methodologies that can be applied to the synthesis of this compound. For example, the reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine has been studied to yield tetrahydroisoquinolinones, highlighting diastereoselective reactions in solvent-specific conditions (Kandinska et al., 2006). These methodologies contribute to the broader field of heterocyclic chemistry, offering insights into the synthesis of complex molecules.
Potential Therapeutic Applications
Research on structurally similar compounds has demonstrated potential therapeutic applications, including antitumor, antimicrobial, and vasodilation properties. For instance, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents has been explored, indicating that modifications of the phenyl ring can introduce various electronic, steric, and lipophilic properties that may enhance anticancer activity (Redda et al., 2010). Similarly, new 3-pyridinecarboxylates have been synthesized with potential vasodilation properties, showing considerable activity in vasodilation potency screening (Girgis et al., 2008).
properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O5S2/c1-6-38-28(35)24-23-17-29(2,3)32-30(4,5)25(23)39-27(24)31-26(34)20-11-13-22(14-12-20)40(36,37)33-16-15-19-9-7-8-10-21(19)18-33/h7-14,32H,6,15-18H2,1-5H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDQKBLLJKLTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-pyrrole](/img/structure/B2969567.png)
![1-[(3R)-4-Benzyl-3-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2969568.png)
![N6-butyl-N4-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969570.png)



![1-[[3-[(3,4-Difluorophenyl)methyl]azetidin-1-yl]methyl]-4-methylcyclohexan-1-ol;hydrochloride](/img/structure/B2969578.png)


![2-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2969582.png)

![1-(4-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2969586.png)

